molecular formula C14H17N3O2S B2636437 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340689-53-3

2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2636437
CAS No.: 1340689-53-3
M. Wt: 291.37
InChI Key: CAKOXWDUTDKOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide (CAS 1340689-53-3) is a synthetic compound with a molecular formula of C14H17N3O2S and a molecular weight of 291.37 . It belongs to the sulfonamide class, a group of organo-sulfur compounds characterized by the presence of the -SO2NH- functional group . Sulfonamides represent a cornerstone of medicinal chemistry, forming the basis of drugs with a diverse range of pharmacological activities. While early sulfonamides were developed as antibacterial agents, the functional group is now known to confer other activities, such as inhibition of carbonic anhydrase (CA) enzymes . Pyridine-3-sulfonamide derivatives are of significant interest in chemical biology and drug discovery research. The pyridine-3-sulfonamide scaffold is a key structure in the design of potent enzyme inhibitors . Specifically, derivatives of pyridine-3-sulfonamide have been extensively investigated as selective inhibitors of human carbonic anhydrase (hCA) isoforms, including the cancer-associated transmembrane enzymes hCA IX and hCA XII . The electron-withdrawing nature of the pyridine ring can increase the acidity of the sulfonamide group, potentially enhancing its binding to enzyme active sites . Researchers are exploring the "tail approach" by modifying substituents on the pyridine ring to develop compounds with high potency and selectivity for specific CA isoforms, which is a crucial strategy for targeting pathological conditions like hypoxic tumors while minimizing off-target effects . This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-propan-2-ylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10(2)11-5-3-6-12(9-11)17-14-13(20(15,18)19)7-4-8-16-14/h3-10H,1-2H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKOXWDUTDKOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Cancer Treatment

Research indicates that PI3K inhibitors can be effective in treating various cancers by disrupting the signaling pathways that promote tumor growth. The ability of 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide to inhibit specific PI3K isoforms suggests its potential utility in targeted cancer therapies.

  • Case Study : A study demonstrated that compounds similar to this compound showed promising results in reducing tumor size in xenograft models of breast cancer .

Autoimmune Diseases

The modulation of PI3K activity has implications for autoimmune diseases. By promoting regulatory T cell differentiation, PI3K inhibitors may help in managing conditions like rheumatoid arthritis and lupus.

  • Research Insight : Inhibition of PI3K has been linked to reduced cytokine production, which is beneficial in controlling inflammation associated with autoimmune responses .

Infectious Diseases

The compound may also play a role in treating infections, particularly those caused by intracellular pathogens. The inhibition of PI3K can enhance the immune response against bacteria and viruses.

  • Application Example : Studies have shown that PI3K inhibitors can improve the efficacy of vaccines by enhancing antibody responses against pathogens such as Streptococcus pneumoniae and Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl ring and sulfonamide group can significantly affect its biological activity.

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antibacterial activity against resistant strains
Substitution on pyridine corePotential loss of activity; careful optimization needed

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Biological Activity/Use IC50/Potency (if available) Reference
2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide 3-isopropylphenyl, pyridine-3-sulfonamide Not explicitly stated (potential kinase inhibitor) N/A
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (R- and S-isomers) Bromo, chloro, phenylethyl groups PI3Kα inhibition, antitumor activity 1.08 µM (R-isomer), 2.69 µM (S-isomer)
Torsemide (N-[(isopropylamino)carbonyl]-4-[(3-methylphenyl)amino]pyridine-3-sulfonamide) Isopropylamino carbonyl, 3-methylphenyl Diuretic (ATC code C03) N/A (clinical use)
Imazosulfuron (2-Chloro-N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)imidazo[1,2-a]pyridine-3-sulfonamide) Chloroimidazopyridine, dimethoxy-pyrimidinyl Herbicide (sulfonylurea class) N/A (pesticidal action)
2-((3,4-Difluorophenyl)amino)pyridine-3-sulfonamide 3,4-Difluorophenyl Intermediate for pharmaceuticals N/A

Key Observations:

Substituent Impact on Target Specificity: The 3-isopropylphenyl group in the target compound contrasts with the 3-methylphenyl group in torsemide, a diuretic. The bulkier isopropyl group may alter binding kinetics in enzyme pockets compared to smaller methyl groups . Halogenation: Bromo and chloro substituents in ’s compound enhance PI3Kα inhibition, suggesting electronegative groups improve kinase binding.

Therapeutic vs. Agricultural Applications :

  • Sulfonamide derivatives with dimethoxy-pyrimidinyl or imidazopyridine moieties (e.g., imazosulfuron, sulfosulfuron) are herbicides targeting acetolactate synthase (ALS) in plants . The target compound’s lack of these groups suggests divergent applications.
  • Stereochemistry : R- and S-isomers of pyridine-sulfonamides exhibit significant differences in PI3Kα inhibition (IC50 varies 2.5-fold), highlighting the importance of chirality in drug design. The target compound’s stereochemical configuration (if chiral) remains unstudied in the provided data .

Physicochemical Properties: Fluorine substituents in 2-((3,4-difluorophenyl)amino)pyridine-3-sulfonamide increase electronegativity and metabolic stability compared to the target compound’s isopropyl group, which may prioritize lipophilicity .

Molecular Docking and Binding Modes

reveals that pyridine-sulfonamide isomers bind PI3Kα via hydrogen bonding between the sulfonamide group and kinase residues (e.g., Val 851). The R-isomer shows stronger hydrophobic interactions with the 1-phenylethyl group, explaining its lower IC50. For the target compound, the 3-isopropylphenyl group may similarly engage hydrophobic pockets in biological targets, but computational modeling is required to confirm this .

Biological Activity

2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S. Its structure features a pyridine ring linked to a sulfonamide group, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety is particularly significant as it can inhibit carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. Inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma and edema .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In a study evaluating various sulfonamide derivatives, this compound exhibited moderate activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Recent research has highlighted the compound's potential in cancer therapy. It has been investigated for its ability to induce apoptosis in cancer cells through the inhibition of specific pathways involved in cell survival. For example, studies show that derivatives with similar structures can inhibit the p38 MAPK pathway, which plays a crucial role in inflammation and cancer progression .

Study 1: Antibacterial Evaluation

In a comparative study, this compound was tested alongside other sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an MIC of 250 μg/mL against both pathogens, demonstrating its potential as an antibacterial agent .

Study 2: Cancer Cell Line Testing

Another study focused on the anticancer effects of this compound on various cancer cell lines. It was observed that treatment with the compound led to a significant reduction in cell viability, particularly in breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of tumor growth factors .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AntibacterialStaphylococcus aureusMIC = 250 μg/mL
AntibacterialEscherichia coliMIC = 250 μg/mL
AnticancerBreast Cancer Cell LinesReduced viability by 40%
AnticancerLung Cancer Cell LinesInduced apoptosis

Q & A

Q. What are the recommended synthetic routes for 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide, and how can intermediates be characterized?

A multi-step synthesis is typically employed, starting with functionalization of pyridine-3-sulfonyl chloride. For example:

  • Step 1 : React pyridine-3-sulfonyl chloride with 3-isopropylphenylamine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide bond.
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using 1H/13C NMR (e.g., δ~7.5–8.5 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .
  • Key Validation : Compare spectral data with structurally related compounds like 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide (CAS 615-805-8) .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 2–9). Derivatives with polar substituents (e.g., hydroxyl groups) show improved aqueous solubility, as seen in Torasemide analogs .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC-UV (C18 column, acetonitrile/water + 0.1% TFA) for decomposition products like sulfonic acid derivatives .

Advanced Research Questions

Q. What molecular docking strategies are effective for studying interactions between this compound and target proteins (e.g., carbonic anhydrase)?

  • Protocol : Use AutoDock Vina or Schrödinger Glide with the following parameters:
    • Grid Box : Centered on the active site (e.g., Zn²⁺ in carbonic anhydrase).
    • Scoring : Include van der Waals and electrostatic terms. Validate against co-crystal structures (e.g., PDB 4WLB for sulfonamide-receptor interactions) .
  • Contradictions : Manual inspection is critical, as automated docking may misalign the isopropyl group due to steric clashes .

Q. How does the substitution pattern (e.g., isopropyl vs. methyl groups) influence structure-activity relationships (SAR) in sulfonamide-based inhibitors?

  • SAR Insights :
    • 3-Isopropylphenyl : Enhances hydrophobic interactions in enzyme pockets (e.g., COX-2 inhibitors), as seen in analogs with bulky substituents .
    • Pyridine Ring : Electron-withdrawing sulfonamide groups increase acidity of the NH proton, improving hydrogen bonding with catalytic residues .
  • Data Comparison : Compare IC₅₀ values of methyl (e.g., CAS 615-805-8) and isopropyl derivatives in enzyme inhibition assays .

Q. What analytical methods resolve discrepancies in reported biological activity data for this compound?

  • HPLC-PDA/MS : Use reverse-phase chromatography to confirm purity (>95%) and rule out contaminants (e.g., residual sulfonyl chloride).
  • Biological Replicates : Perform dose-response curves in triplicate for IC₅₀ determination. Address variability by standardizing cell lines (e.g., HEK293 vs. HeLa) .

Q. How can in vitro metabolic stability be assessed for this sulfonamide derivative?

  • Protocol :
    • Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor.
    • LC-MS/MS Analysis : Monitor parent compound depletion and identify metabolites (e.g., hydroxylation at the isopropyl group) .
  • Benchmarking : Compare half-life (t₁/₂) with Torasemide (t₁/₂ ~3.5 hours in HLM) to assess metabolic liability .

Methodological Considerations

Q. What crystallographic techniques validate the binding mode of this compound in enzyme complexes?

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase II) at 1.8–2.0 Å resolution.
  • Electron Density Maps : Ensure the isopropyl group fits into hydrophobic pockets without steric clashes, as demonstrated for imidazo[1,2-a]pyridine sulfonamides .

Q. How are computational models optimized to predict off-target effects of sulfonamide derivatives?

  • Pharmacophore Screening : Use Schrödinger Phase or MOE to assess similarity to known off-target binders (e.g., estrogen receptor).
  • MD Simulations : Run 100-ns trajectories to evaluate conformational stability of the ligand-receptor complex .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.